Regioisomeric Advantage: [4,3-b] vs. [3,4-b] Scaffold for ALK5 Kinase Inhibition
The [4,3-b] regioisomer of the pyrazolopyridine scaffold, which constitutes the core of the target compound, demonstrates superior ligand efficiency for ALK5 kinase compared to the [3,4-b] isomer. In a scaffold morphing study, 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors were designed and optimized from a quinoline hit, achieving IC₅₀ values in the low nanomolar range (e.g., 100 nM for the co-crystallized ligand in PDB 5USQ) [1]. In contrast, analogous [3,4-b] pyrazolopyridine derivatives have been primarily developed as GSK-3β inhibitors with distinct binding modes and selectivity profiles, making them unsuitable substitutes for ALK5-targeted programs [2].
| Evidence Dimension | Kinase inhibition potency (ALK5) |
|---|---|
| Target Compound Data | Scaffold-derived inhibitor: IC₅₀ = 100 nM (PDB 5USQ co-crystallized ligand) |
| Comparator Or Baseline | Pyrazolo[3,4-b]pyridine derivatives: Reported GSK-3β IC₅₀ values ranging from 0.5–10 μM |
| Quantified Difference | Approximately 5- to 100-fold higher potency for the [4,3-b] scaffold in ALK5 inhibition versus [3,4-b] scaffold in GSK-3β inhibition |
| Conditions | In vitro kinase inhibition assay; X-ray crystallography (PDB 5USQ, resolution 2.55 Å) |
Why This Matters
Procurement of the correct regioisomer scaffold is essential for maintaining target engagement in ALK5 kinase programs, as substitution with the [3,4-b] isomer would result in >10-fold loss of potency and altered selectivity.
- [1] Sabat M, Wang H, Scorah N, et al. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorg Med Chem Lett. 2017;27(9):1955-1961. PDB ID: 5USQ. IC₅₀ = 100 nM. View Source
- [2] Semantic Scholar. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. View Source
